N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

Medicinal Chemistry Drug Design ADME

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide (CAS 1797708-20-3), also known as DTTB, is a synthetic small molecule featuring a benzamide core conjugated to a 4,5-dihydrothiazole (thiazoline) ring and a 3-(pyridin-2-yloxy) substituent. Its structural architecture is characteristic of kinase inhibitor scaffolds, with the thiazoline moiety enhancing conformational rigidity and the pyridinyloxy group providing a key hydrogen-bond acceptor for target engagement.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 1797708-20-3
Cat. No. B2363774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide
CAS1797708-20-3
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESC1CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
InChIInChI=1S/C15H13N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-7,10H,8-9H2,(H,17,18,19)
InChIKeyPWBMCSNAGGNDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide (1797708-20-3): A Modular Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide (CAS 1797708-20-3), also known as DTTB, is a synthetic small molecule featuring a benzamide core conjugated to a 4,5-dihydrothiazole (thiazoline) ring and a 3-(pyridin-2-yloxy) substituent [1]. Its structural architecture is characteristic of kinase inhibitor scaffolds, with the thiazoline moiety enhancing conformational rigidity and the pyridinyloxy group providing a key hydrogen-bond acceptor for target engagement [2]. The compound is primarily positioned as a versatile intermediate and research tool for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases and other ATP-binding proteins.

Why N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide Cannot Be Simply Replaced by Other Benzamide or Thiazole Analogs


Superficially similar compounds such as N-(4,5-dihydrothiazol-2-yl)-4-(thiazol-2-yloxy)benzamide or 3-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(4,5-dihydrothiazol-2-yl)benzamide [1] share the dihydrothiazole-benzamide core but differ critically in the nature and geometry of the aryl ether substituent. The 2-pyridyloxy group in DTTB presents a distinct hydrogen-bond donor/acceptor profile and an sp²-hybridized nitrogen positioned for bidentate coordination, unlike the 4-thiazolyloxy or pyrazolo-pyrimidine alternatives which introduce additional heteroatoms and altered steric bulk [2]. These electronic and steric variations directly impact kinase selectivity profiles and synthetic tractability in parallel medicinal chemistry campaigns, meaning in-class compounds are not interchangeable without re-optimizing the entire SAR series. The quantitative evidence below substantiates where these differences manifest in measurable bioactivity and chemical property differences.

Quantitative Differentiation Evidence for N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide (1797708-20-3) Against Closest Analogs


Enhanced Permeability and Drug-Likeness: Comparative Physicochemical Profiling Against the 4-Thiazolyloxy Analog

The target compound's predicted topological polar surface area (TPSA) of 55.3 Ų is significantly lower than that of N-(4,5-dihydrothiazol-2-yl)-4-(thiazol-2-yloxy)benzamide (TPSA ~76.2 Ų), due to the replacement of the thiazole ring with a pyridine ring [1]. This 20.9 Ų reduction directly translates into improved predicted passive membrane permeability and oral bioavailability parameters. Additionally, DTTB has one less hydrogen bond acceptor (5 vs. 6), which further aligns with Lipinski's Rule of Five compliance [1].

Medicinal Chemistry Drug Design ADME Physicochemical Properties

Simplified Synthetic Tractability: Reduced Molecular Complexity Versus Fused Heterocyclic Analogs

DTTB possesses a molecular weight of 299.35 g/mol and a single rotatable bond count of 4, in contrast to 3-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(4,5-dihydrothiazol-2-yl)benzamide, which has a molecular weight of ~435 g/mol and incorporates a fused pyrazolo-pyrimidine system requiring a multi-step synthetic sequence [1][2]. The target compound's structural simplicity—lacking additional fused rings or chiral centers—enables rapid analog generation via parallel synthesis and reduces the cost per compound in large-scale SAR explorations.

Synthetic Chemistry Medicinal Chemistry SAR Studies Chemical Procurement

Distinct Kinase Selectivity Fingerprint: Predicted Binding Mode Differentiation from the 2-Chlorobenzyloxy Analog

The pyridin-2-yloxy substituent of DTTB presents a nitrogen atom at the ortho-position of the aromatic ring, capable of participating in a bidentate hydrogen-bond interaction with the kinase hinge region. In contrast, 2-[(2-chlorophenyl)methoxy]-N-(4,5-dihydrothiazol-2-yl)benzamide presents a chlorobenzyloxy group that lacks this hydrogen-bond acceptor capability [1]. This difference is predicted to alter the kinase selectivity profile, as the pyridine nitrogen can engage a conserved water molecule or backbone amide in the ATP-binding pocket, a feature absent in the 2-chlorobenzyl analog. While direct kinase profiling data remain limited, the pyridyloxy motif is a recognized pharmacophore in multiple FDA-approved kinase inhibitors [2].

Kinase Inhibition Molecular Docking Drug Selectivity Binding Affinity

Differential Antiproliferative Activity: Comparative MTT Assay Data Against Prostate Cancer Cell Line PC3

In a comparative MTT cytotoxicity study, DTTB demonstrated an IC50 value of 15.0 µM against the PC3 prostate cancer cell line, which was more potent than the standard chemotherapeutic agent doxorubicin (IC50 = 20.0 µM) tested under identical conditions . This 5.0 µM improvement in potency indicates that DTTB possesses measurable anticancer activity that surpasses a clinically used comparator in this specific cell-based model. The selective cytotoxicity toward prostate cancer cells over normal fibroblast controls was also noted, suggesting a potential therapeutic window .

Cancer Research Cytotoxicity Assay Prostate Cancer Antiproliferative Activity

Optimal Research and Industrial Applications for N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide (1797708-20-3)


Kinase Inhibitor Lead Generation and SAR Exploration

DTTB's pyridin-2-yloxy substituent provides a recognized kinase hinge-binding motif, as demonstrated by the presence of analogous pyridine-based pharmacophores in multiple approved kinase drugs [1]. The compound's favorable physicochemical profile (TPSA = 55.3 Ų, MW = 299.35 g/mol) supports its use as a starting scaffold for iterative medicinal chemistry optimization. Procurement for kinase inhibitor programs is specifically recommended when the goal is to develop type I or type II inhibitors with tunable hinge-region interactions, where the pyridine nitrogen can form critical hydrogen bonds with the backbone amide of the hinge residue.

Antiproliferative Agent Development Targeting Prostate Cancer

Direct comparative MTT assay data demonstrates DTTB's superior potency (IC50 = 15.0 µM) over doxorubicin (IC50 = 20.0 µM) against PC3 prostate cancer cells . This finding positions the compound as a candidate for further lead optimization in prostate cancer drug discovery, particularly in programs seeking alternatives to anthracycline-based therapies. The selective cytotoxicity toward prostate cancer cells suggests potential for reduced off-target toxicity compared to conventional chemotherapeutics, warranting procurement for in vivo efficacy studies in xenograft models.

Chemical Biology Probe Development for ATP-Binding Proteins

The thiazoline ring and benzamide core of DTTB are structural elements found in inhibitors of diverse ATP-utilizing enzymes beyond kinases, including molecular chaperones and metabolic enzymes [1]. The compound's modular design—with a synthetically accessible benzamide linker and a derivatizable pyridine ring—makes it suitable as a core scaffold for assembling focused chemical biology probe libraries. Researchers investigating novel protein targets where the pyridyloxy group can engage a conserved water network or catalytic lysine should prioritize this scaffold for probe development campaigns.

Parallel Synthesis and High-Throughput Screening (HTS) Library Design

With a molecular weight of only 299.35 g/mol and simple synthetic accessibility, DTTB is ideally suited for parallel chemistry approaches to generate diverse analog libraries for HTS [1]. Its lower molecular complexity compared to fused heterocyclic analogs (e.g., pyrazolo-pyrimidine-containing derivatives at ~435 g/mol) enables cost-effective production of large compound numbers. Procurement for HTS library construction is specifically recommended when the screening cascade includes kinase panels, epigenetic targets, or protein-protein interaction assays where benzamide-based chemotypes have demonstrated tractable hit rates.

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